(S)-2-(((3-Methyl-4-nitropyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole (S)-2-(((3-Methyl-4-nitropyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC13591318
InChI: InChI=1S/C14H12N4O3S/c1-9-12(15-7-6-13(9)18(19)20)8-22(21)14-16-10-4-2-3-5-11(10)17-14/h2-7H,8H2,1H3,(H,16,17)/t22-/m0/s1
SMILES: CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)[N+](=O)[O-]
Molecular Formula: C14H12N4O3S
Molecular Weight: 316.34 g/mol

(S)-2-(((3-Methyl-4-nitropyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole

CAS No.:

Cat. No.: VC13591318

Molecular Formula: C14H12N4O3S

Molecular Weight: 316.34 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-(((3-Methyl-4-nitropyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole -

Specification

Molecular Formula C14H12N4O3S
Molecular Weight 316.34 g/mol
IUPAC Name 2-[(S)-(3-methyl-4-nitropyridin-2-yl)methylsulfinyl]-1H-benzimidazole
Standard InChI InChI=1S/C14H12N4O3S/c1-9-12(15-7-6-13(9)18(19)20)8-22(21)14-16-10-4-2-3-5-11(10)17-14/h2-7H,8H2,1H3,(H,16,17)/t22-/m0/s1
Standard InChI Key PSPWSLJRXBXEMQ-QFIPXVFZSA-N
Isomeric SMILES CC1=C(C=CN=C1C[S@](=O)C2=NC3=CC=CC=C3N2)[N+](=O)[O-]
SMILES CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)[N+](=O)[O-]
Canonical SMILES CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)[N+](=O)[O-]

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Structural Features

The IUPAC name, 2-[(S)-(3-methyl-4-nitropyridin-2-yl)methylsulfinyl]-1H-benzimidazole, reflects its bifunctional structure: a benzimidazole moiety linked via a sulfinyl group to a 3-methyl-4-nitropyridine ring . The sulfinyl group (–S=O) introduces chirality, with the (S)-enantiomer being pharmacologically relevant .

Table 1: Key Chemical Identifiers

PropertyValue
CAS Number142384-07-4
Molecular FormulaC₁₄H₁₂N₄O₃S
Molecular Weight316.34 g/mol
SMILES NotationCC1=C(C=CN=C1CS@C2=NC3=CC=CC=C3N2)N+[O-]
XLogP31.4
Topological Polar Surface101 Ų

Stereochemical Considerations

The compound’s (S)-configuration is confirmed via X-ray crystallography and chiral chromatography . The sulfinyl group’s orientation dictates its role as a key intermediate in PPIs, where stereochemical purity (>98% enantiomeric excess) is mandatory .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves oxidizing the sulfide precursor, 2-[(3-methyl-4-nitropyridin-2-yl)methylthio]-1H-benzimidazole (CAS 152402-98-7), using asymmetric oxidation agents . A typical protocol includes:

  • Sulfide Preparation: Condensation of 2-chloromethyl-3-methyl-4-nitropyridine with benzimidazole-2-thiol .

  • Asymmetric Oxidation: Titanium tetraisopropoxide and (R,R)-diethyl tartrate mediate enantioselective oxidation to yield the (S)-sulfoxide .

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYieldPurity
Sulfide2-chloromethyl-3-methyl-4-nitropyridine, K₂CO₃, DMF, 85°C70%95%
OxidationTi(O-iPr)₄, (R,R)-DET, H₂O₂, toluene, -10°C56%96%

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 13.5 (br, NH), 8.45 (d, J = 5.2 Hz, 1H), 7.81 (d, J = 5.6 Hz, 1H), 7.40–7.38 (m, 4H), 5.32 (s, 2H), 2.08 (s, 3H) .

  • IR (KBr): 3422 cm⁻¹ (N–H), 1564 cm⁻¹ (C=C), 1544 cm⁻¹ (NO₂), 1039 cm⁻¹ (S=O) .

  • HR-MS (ESI+): m/z 317.0764 [M+H]⁺ (calc. 317.0760) .

Pharmacological Relevance

Role in PPI Synthesis

As the immediate precursor to Dexlansoprazole, this compound’s sulfinyl group undergoes acid-catalyzed rearrangement in the stomach to inhibit H⁺/K⁺-ATPase enzymes, reducing gastric acid secretion .

Structure-Activity Relationship (SAR)

  • Sulfinyl Group: Essential for prodrug activation.

  • Nitro Substituent: Enhances metabolic stability.

  • Benzimidazole Core: Facilitates binding to proton pumps .

Related Compounds and Impurities

Table 3: Structurally Related Analogs

CompoundCAS NumberRelevance
2-[(3-Methyl-4-nitropyridin-2-yl)methylthio]-1H-benzimidazole152402-98-7Sulfide precursor
N-Nitroso Dexlansoprazole Impurity 6N/AGenotoxic impurity
(S)-2-(((3,5-Dimethyl-4-nitropyridin-2-yl)methyl)sulfinyl)-5-methoxy-1H-benzimidazole853950-49-9Methoxy-substituted analog

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